molecular formula C20H23NO3 B136245 2-Methoxy-N-n-propylnorapomorphine CAS No. 126874-82-6

2-Methoxy-N-n-propylnorapomorphine

Cat. No.: B136245
CAS No.: 126874-82-6
M. Wt: 325.4 g/mol
InChI Key: WNNMRMNAGNMVEW-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is a complex organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol . This compound is characterized by its unique structure, which includes a dibenzoquinoline core with methoxy and propyl substituents.

Preparation Methods

The synthesis of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol can be compared with similar compounds such as:

The uniqueness of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol lies in its specific substituents and the resulting chemical and biological properties.

Biological Activity

2-Methoxy-N-n-propylnorapomorphine (MNPA) is a synthetic compound that has garnered attention in pharmacological research, particularly for its interactions with dopamine receptors. This article provides a comprehensive overview of its biological activity, focusing on its receptor binding properties, agonist functionality, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H23NO3
  • Molecular Weight : 325.4 g/mol
  • IUPAC Name : 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

MNPA acts primarily as a full agonist at the D2 and D3 dopamine receptors (DARs). Its mechanism involves binding to these receptors and modulating downstream signaling pathways, particularly those associated with cyclic adenosine monophosphate (cAMP) accumulation. Studies have shown that MNPA inhibits forskolin-stimulated cAMP accumulation in HEK293 cells expressing D2 and D3 receptors to a similar extent as dopamine but with significantly higher potency at the D2 receptor.

Binding Affinity and Potency

Research indicates that MNPA exhibits a binding affinity of approximately:

  • D2 Receptor Ki : 1.3 nM
  • D3 Receptor Ki : Comparable to dopamine

This demonstrates that MNPA is about 50 times more potent than dopamine at the D2 receptor while maintaining similar potency at the D3 receptor .

Agonist Activity

In comparative studies, MNPA was found to:

  • Maximally Inhibit cAMP Accumulation : Approximately 82% inhibition at the D2 receptor.
  • Induce Receptor Internalization : MNPA promotes internalization of D2 receptors more effectively than dopamine .

Table 1: Comparative Agonist Potency

Agonist% Maximum InhibitionIC50 (nM)Reference
MNPA82 ± 30.33 ± 0.26
Dopamine85 ± 315.6 ± 1.75
NPA72 ± 80.37 ± 0.09

This table summarizes the potency of MNPA compared to other known dopamine agonists, highlighting its superior efficacy.

Neuroimaging Studies

PET studies using radiolabeled MNPA have provided insights into its in vivo behavior:

  • Striatal Binding Potential : Observed values ranged from 0.84 to 0.93 in various brain regions.
  • Receptor Occupancy Rates : Occupancy by endogenous dopamine calculated to be approximately 53%, indicating significant interaction with native neurotransmitter systems .

Therapeutic Implications

The potent agonistic properties of MNPA at D2 and D3 receptors suggest potential applications in treating disorders associated with dopaminergic dysfunction, such as Parkinson's disease and schizophrenia. Its ability to induce receptor internalization may also provide insights into developing novel treatments that require modulation of receptor availability.

Properties

CAS No.

126874-82-6

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

InChI

InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1

InChI Key

WNNMRMNAGNMVEW-MRXNPFEDSA-N

SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

Key on ui other cas no.

126874-82-6

Synonyms

2-methoxy-N-n-propylnorapomorphine
2-MNPNA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.